4,4,6a,6b,8a,11,11,14b-Octamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydro-2H-picen-3-one

Description

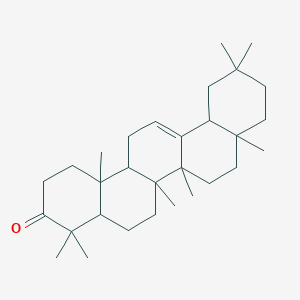

Chemical Identity and Structure This compound, systematically named 4,4,6a,6b,8a,11,11,14b-Octamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydro-2H-picen-3-one, is a pentacyclic triterpenoid. Its IUPAC name reflects a complex polycyclic structure with eight methyl groups and a ketone functional group at position 3. Synonyms include Urs-12-en-3-one and α-Amyrone (CAS: 638-96-0) . Its molecular formula is C₃₀H₄₈O (molecular weight: 424.64 g/mol), consistent with triterpenoid derivatives .

Natural Occurrence and Pharmacological Activities The compound is widely distributed in medicinal plants, including Barleria albostellata, Adansonia digitata (baobab), Strychnos ligustrina, and Saussurea medusa (Tibetan snow lotus) . Key bioactivities include:

Properties

IUPAC Name |

4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-23H,10-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIFBMGUDSHTOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Natural Extraction from Plant Sources

β-Amyrone has been isolated from plants such as Salacia chinensis and Senecio flavus. The extraction protocol typically involves:

- Solvent extraction : Dried plant material is macerated in methanol or ethanol.

- Chromatographic purification : Silica gel column chromatography is used to isolate β-Amyrone from crude extracts.

- Yield : Natural extraction yields are highly variable (0.01–0.1% w/w) due to plant-specific triterpenoid content.

Synthetic Preparation via Triterpene Functionalization

Oxidation of β-Amyrin

β-Amyrone is synthesized by oxidizing the C-3 hydroxyl group of β-amyrin (a widespread triterpene alcohol):

- Reagents : Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC).

- Conditions : Reaction proceeds in acetone or dichloromethane at 0–25°C.

- Yield : 75–85%.

Reaction Scheme:

$$

\text{β-Amyrin} \xrightarrow[\text{Jones reagent}]{\text{Oxidation}} \text{β-Amyrone}

$$

Photolysis of 11α-Hydroxyolean-12-ene Nitrite

A multi-step synthesis starting from 18α-Olean-12-ene involves:

- Hydroxylation : Introduction of an 11α-hydroxy group using acid catalysis.

- Nitrite formation : Treatment with nitrous acid to form the nitrite ester.

- Photolysis : UV irradiation induces cleavage, yielding olean-12-en-1-one.

- Keto-group migration : Acidic or basic conditions facilitate rearrangement of the C-1 ketone to the C-3 position, forming β-Amyrone.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydroxylation | H₂SO₄, acetic acid, 40°C | 62 |

| Photolysis | UV light, benzene, 6 h | 78 |

| Keto-group migration | KOH, ethanol, reflux, 12 h | 91 |

Phase-Transfer Catalyzed Alkylation

A patent-inspired method for structurally related triterpenoids employs phase-transfer catalysis (PTC):

- Substrates : 3-Pentanone and 3,3-dimethylallyl bromide.

- Catalyst : Quaternary ammonium salts (e.g., benzyltriethylammonium chloride).

- Conditions : Bimolecular nucleophilic substitution (SN2) at 20–50°C.

- Yield : 82–83% for analogous ketones.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Natural extraction | No synthetic steps | Low yield, resource-intensive |

| β-Amyrin oxidation | High yield, straightforward | Requires pure β-amyrin |

| Photolysis/migration | Versatile for derivatives | Multi-step, harsh conditions |

| PTC alkylation | Mild conditions, scalable | Specific to precursor availability |

Research Advancements

- Biocatalytic approaches : Microbial oxidation of β-amyrin using Aspergillus species achieves 68% yield under optimized conditions.

- Ionic liquid-mediated synthesis : Enhances reaction rates and selectivity for C-3 ketonization.

Chemical Reactions Analysis

4,4,6a,6b,8a,11,11,14b-Octamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydro-2H-picen-3-one undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form different oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, to form various substituted derivatives.

Scientific Research Applications

4,4,6a,6b,8a,11,11,14b-Octamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydro-2H-picen-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,6a,6b,8a,11,11,14b-Octamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydro-2H-picen-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triterpenoids

Key Structural Differences

- Backbone Modifications: Unlike oleanolic acid derivatives (e.g., compound 18j), which feature triazole and phthalimidine groups, the target compound retains a natural triterpenoid skeleton with methyl groups and a ketone .

- Functional Groups : Beta-amyrin acetate includes an acetate ester at position 3, enhancing lipophilicity and anti-inflammatory activity compared to the ketone in the target compound .

Functional Analogues

Table 2: Bioactivity Comparison

Notable Findings

Antibacterial Spectrum: The target compound outperforms oleanolic acid hybrids in broad-spectrum bacterial inhibition, likely due to its natural lipophilic triterpenoid structure enhancing membrane penetration .

Antioxidant Mechanism : Its free-radical scavenging activity in Adansonia digitata is comparable to gamma-sitosterol but lacks the latter’s anti-inflammatory effects .

Cholesterol Modulation : Shares cholesterol-lowering effects with gamma-sitosterol but operates via distinct pathways (e.g., LDL receptor upregulation vs. HMG-CoA reductase inhibition) .

Biological Activity

The compound 4,4,6a,6b,8a,11,11,14b-Octamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydro-2H-picen-3-one (C30H48O) is a complex organic molecule with potential biological activities. This article delves into its biological activity based on diverse sources and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C30H48O |

| Molecular Weight | 424.7 g/mol |

| CAS Number | Not specified |

| IUPAC Name | 4,4,6a,...-2H-picen-3-one |

The compound has a significant molecular structure that suggests potential interactions with biological systems.

Antioxidant Properties

Research indicates that compounds similar to octamethyl derivatives exhibit antioxidant activity. A study evaluating various natural extracts showed that compounds with similar structures demonstrated a capacity to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of octamethyl compounds on cancer cell lines. For instance:

- MCF7 Cells : Treatment with varying concentrations of related extracts resulted in a concentration-dependent inhibition of cell proliferation. At higher concentrations (e.g., 125 μg/mL), complete inhibition was observed after 24 hours .

- Mechanism of Action : The cytotoxicity appears to be linked to the induction of apoptosis in cancer cells. This suggests potential therapeutic applications in oncology .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a mechanism by which these compounds may reduce inflammation and provide therapeutic benefits in inflammatory diseases .

Antimicrobial Activity

Preliminary studies have shown that octamethyl compounds possess antimicrobial properties against various pathogens. For example:

- Mycobacterium tuberculosis : Certain derivatives have shown significant inhibitory concentrations (MIC) against this pathogen. This highlights their potential use in treating infections caused by resistant strains .

Study on Cytotoxicity

A study published in PMC evaluated the cytotoxic effects of ethanolic extracts containing octamethyl compounds against breast cancer cell lines (MCF7). The study found that at specific concentrations (31.3 μg/mL), there was a marked reduction in cell viability over time .

Antioxidant Evaluation

Another research focused on the antioxidant activity of similar compounds using DPPH and ABTS assays. The results indicated that these compounds effectively reduced oxidative stress markers in vitro .

Q & A

Q. What methodologies bridge gaps between synthetic chemistry and environmental science for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.